

Application Notes and Protocols: In Vitro Micronucleus Test for N-Nitrosodicyclohexylamine

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Compound of Interest

Compound Name: *N*-Nitrosodicyclohexylamine

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Introduction

N-Nitrosodicyclohexylamine (N-NO-DCHA) is a nitrosamine compound that can be formed from dicyclohexylamine, a corrosion inhibitor.[1][2] Given the established carcinogenic potential of many nitrosamines, assessing the genotoxicity of N-NO-DCHA is crucial for human health risk assessment.[2][3][4] The in vitro micronucleus test is a widely used and regulatory-accepted method (OECD Guideline 487) to evaluate the potential of a substance to induce chromosomal damage.[5][6][7][8][9] This document provides a detailed protocol for conducting the in vitro micronucleus test for N-NO-DCHA, based on published data and established guidelines.

The in vitro micronucleus assay detects micronuclei in the cytoplasm of interphase cells.[6][7] These micronuclei are formed from chromosome fragments or whole chromosomes that lag behind during cell division, indicating clastogenic or aneugenic events.[6][9] The cytokinesis-block method, which uses cytochalasin B, is often employed to ensure that only cells that have undergone one cell division are scored for micronuclei.[1][10][11][12][13]

Data Presentation

The following table summarizes the quantitative data from a study on the genotoxicity of **N-Nitrosodicyclohexylamine** in isolated human lymphocytes using the cytokinesis-block micronucleus assay.[\[1\]](#)

Concentration (µg/mL)	Concentration (µM)	Cytotoxicity Assessment	Micronucleus Induction
15 - 100	71.4 - 476.2	Not specified as overtly toxic	Statistically significant increase at one or two non-toxic concentrations in four out of six experiments.

Note: Detailed cytotoxicity metrics like Relative Increase in Cell Count (RICC) or Replication Index (RI) were not provided in the primary source. The study indicated the effective concentrations were non-toxic.

Experimental Protocols

This protocol is based on the principles of the OECD 487 Guideline for the In Vitro Mammalian Cell Micronucleus Test and specific findings for N-NO-DCHA.[\[1\]](#)[\[5\]](#)[\[6\]](#)

Cell Line and Culture

- Recommended Cell Lines: Human peripheral blood lymphocytes (HPBLs) have been shown to be sensitive to N-NO-DCHA.[\[1\]](#) Other suitable cell lines according to OECD 487 include CHO, V79, or TK6 cells.[\[5\]](#)[\[8\]](#)[\[9\]](#)
- Culture Conditions: Cells should be cultured in the appropriate medium (e.g., RPMI-1640 for lymphocytes) supplemented with serum, antibiotics, and other necessary growth factors. Maintain cultures at 37°C in a humidified atmosphere with 5% CO₂. For lymphocytes, stimulate division with a mitogen like phytohemagglutinin (PHA).

Preparation of Test Substance

- Synthesis and Purity: As N-NO-DCHA is not commercially readily available, it may need to be synthesized.[\[1\]](#) The purity of the synthesized compound should be confirmed by analytical

methods such as GC/MS and NMR.[1]

- Solvent: Select a solvent that dissolves N-NO-DCHA and is non-toxic to the cells at the final concentration. The choice of solvent should be justified and a solvent control must be included in the experiment.

Dose Selection and Cytotoxicity Assay

- Dose Range Finding: A preliminary cytotoxicity assay is recommended to determine the appropriate concentration range for the micronucleus test. Cytotoxicity can be assessed by measuring the reduction in cell growth or viability (e.g., using Relative Increase in Cell Count - RICC, or Replication Index - RI).
- Test Concentrations: Based on existing data, a concentration range of 15 to 100 µg/mL (approximately 71.4 to 476.2 µM) has been shown to be effective for N-NO-DCHA in human lymphocytes.[1] It is recommended to test at least three analyzable concentrations. The highest concentration should aim for $55 \pm 5\%$ cytotoxicity or be 10 mM, 2 mg/mL, or the limit of solubility, whichever is lowest.[14]

Experimental Procedure

This procedure outlines the cytokinesis-block micronucleus assay.

Short Treatment with Metabolic Activation (S9):

- Cell Seeding: Seed the cells at an appropriate density in culture flasks or plates.
- Treatment: After an initial incubation period, add the prepared concentrations of N-NO-DCHA and the S9 metabolic activation mix to the cell cultures. Include positive and negative (solvent) controls. The treatment duration is typically 3-6 hours.
- Washing: After treatment, wash the cells with fresh medium to remove the test substance and S9 mix.
- Cytokinesis Block: Add fresh medium containing cytochalasin B (typically 3-6 µg/mL) to block cytokinesis.
- Incubation: Incubate the cells for a period equivalent to 1.5-2 normal cell cycle lengths.

- Harvesting: Harvest the cells by centrifugation.

Continuous Treatment without Metabolic Activation:

- Cell Seeding: Seed the cells at an appropriate density.
- Treatment: Add the prepared concentrations of N-NO-DCHA to the cell cultures. Include positive and negative (solvent) controls.
- Cytokinesis Block: Add cytochalasin B to the cultures. The total treatment and cytokinesis block period should be 1.5-2 normal cell cycle lengths.
- Harvesting: Harvest the cells by centrifugation.

Slide Preparation and Staining

- Hypotonic Treatment: Resuspend the cell pellet in a hypotonic solution (e.g., 0.075 M KCl) to swell the cells.
- Fixation: Fix the cells using a freshly prepared fixative (e.g., methanol:acetic acid, 3:1). Repeat the fixation step multiple times.
- Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
- Staining: Stain the slides with a suitable DNA stain, such as Giemsa, to visualize the nuclei and micronuclei.

Micronucleus Scoring

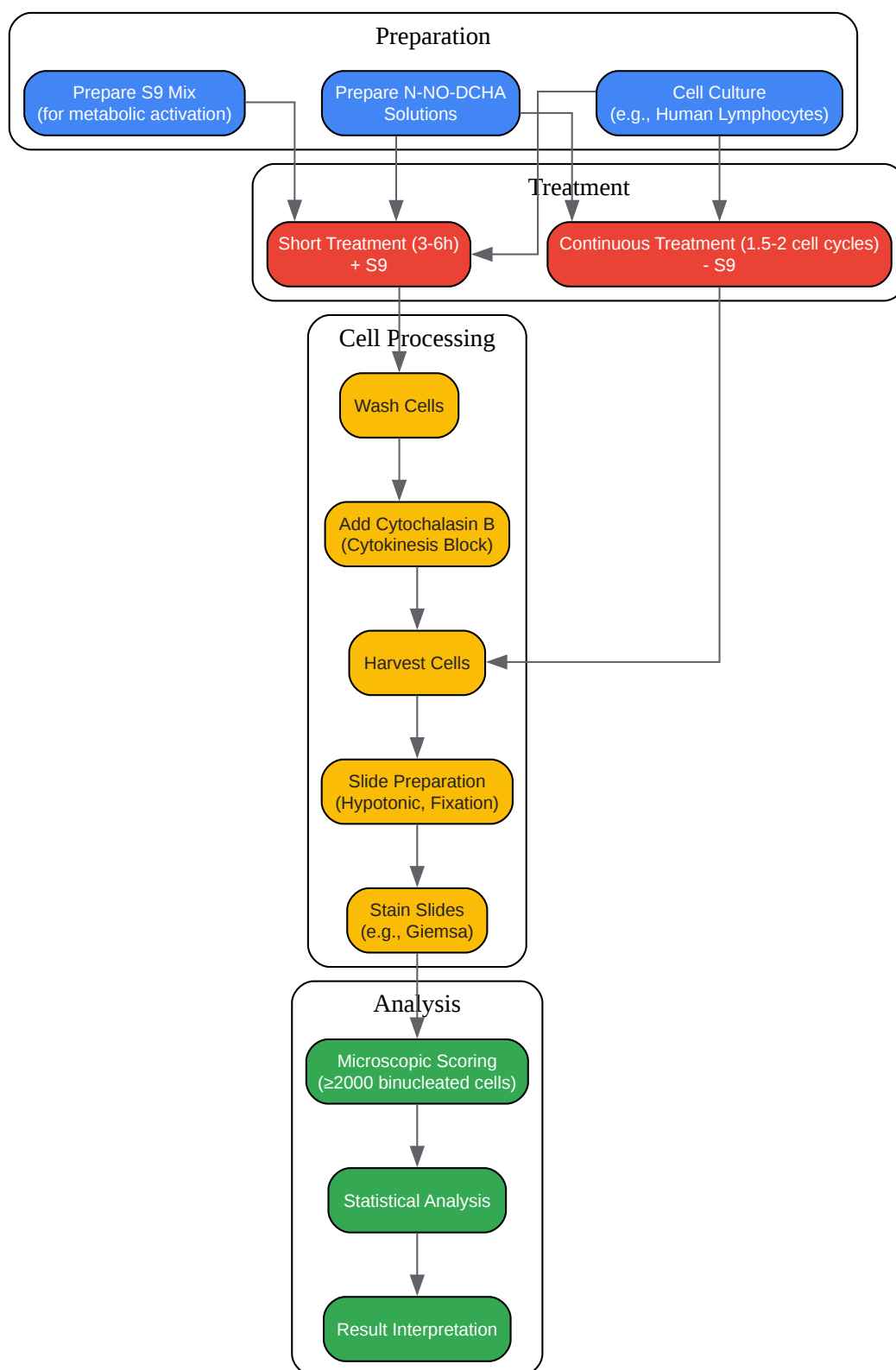
- Microscopic Analysis: Score the slides under a microscope at high magnification.
- Scoring Criteria: Score the frequency of micronuclei in at least 2000 binucleated cells per concentration (from duplicate cultures).^[5] Micronuclei should be small, non-refractile, circular or oval bodies in the cytoplasm, with a diameter generally less than one-third of the main nucleus.

- Cytotoxicity Assessment: The Cytokinesis-Block Proliferation Index (CBPI) should be calculated to assess cell proliferation and cytotoxicity.

Data Analysis and Interpretation

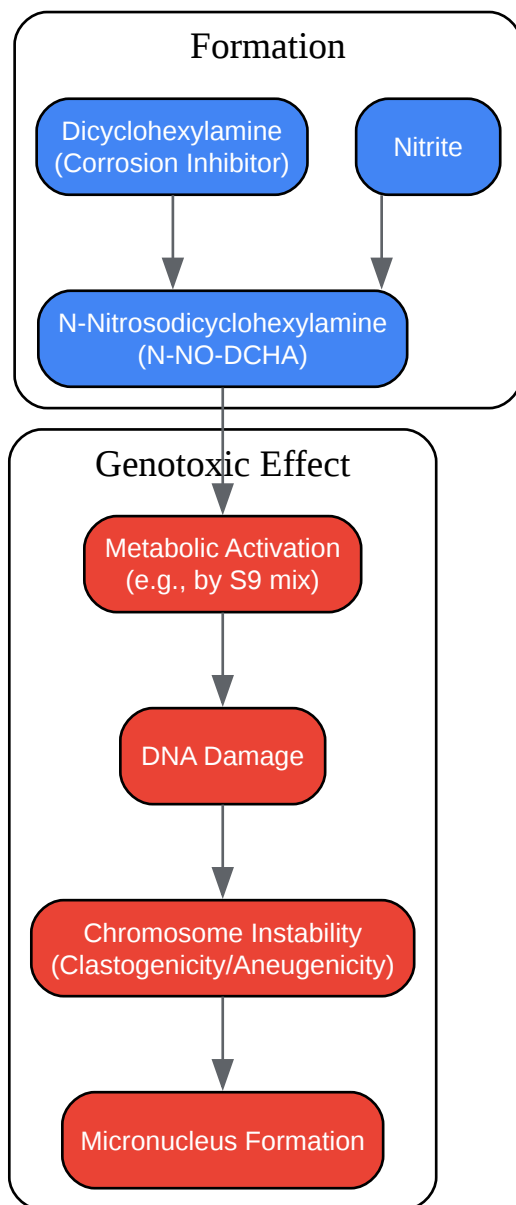
- Statistical Analysis: Analyze the data for a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.
- Positive Result: A result is considered positive if there is a concentration-related increase or a reproducible statistically significant increase in the number of micronucleated cells.^[5]
- Negative Result: A result is considered negative if there is no statistically significant increase in the frequency of micronucleated cells.^[5]

Mandatory Visualizations



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Caption: Experimental workflow for the in vitro micronucleus test of **N-Nitrosodicyclohexylamine**.



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Caption: Formation of N-NO-DCHA and its potential pathway to genotoxicity.

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